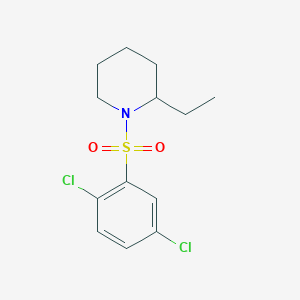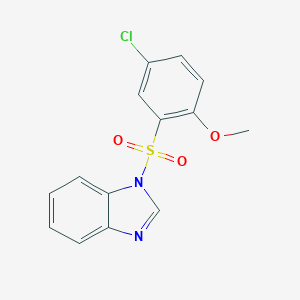
1-(5-氯-2-甲氧基苯基)磺酰基苯并咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole involves the reaction of 2-methyl-1H-benzo[d]imidazole with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature.
Molecular Structure Analysis
The molecular formula of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole is C14H11ClN2O3S . It has an average mass of 322.767 Da and a mono-isotopic mass of 322.017883 Da .
作用机制
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole involves the inhibition of protein kinases, which are enzymes that play a critical role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole has been shown to selectively inhibit certain protein kinases, such as cyclin-dependent kinases, which are involved in cell cycle regulation. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. In addition, 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole has been shown to have anti-microbial properties against various bacterial strains.
实验室实验的优点和局限性
One of the main advantages of using 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole in lab experiments is its selectivity for certain protein kinases, which allows for the specific targeting of cellular processes. In addition, 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole has been shown to have low toxicity and high stability, making it a suitable tool for long-term studies. However, one of the limitations of using 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole is its high cost, which may limit its use in some research settings.
未来方向
There are several future directions for research on 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole. One area of research is the development of more efficient synthesis methods to reduce the cost of producing 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole. Another area of research is the identification of new protein kinases that are selectively inhibited by 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole. In addition, further studies are needed to understand the full range of biochemical and physiological effects of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole and its potential use in various disease models.
Conclusion:
In conclusion, 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole is a compound that has been extensively studied for its potential use in various scientific research applications. Its selective inhibition of protein kinases has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. While there are limitations to its use, 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole holds promise for future research in the development of new treatments for various diseases.
合成方法
The synthesis of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole involves the reaction of 5-chloro-2-methoxyaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The resulting product is then treated with potassium carbonate and 1,2-dibromoethane to yield 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole. This synthesis method has been optimized to produce high yields of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole with high purity.
科学研究应用
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-20-13-7-6-10(15)8-14(13)21(18,19)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQPVRGSCAIDNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

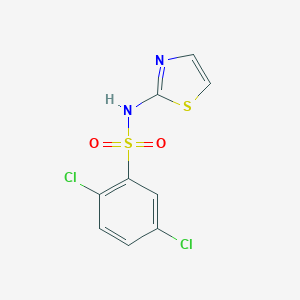
![N-{4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B368739.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368740.png)
![1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368743.png)
![1-[(4-ethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368745.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368749.png)
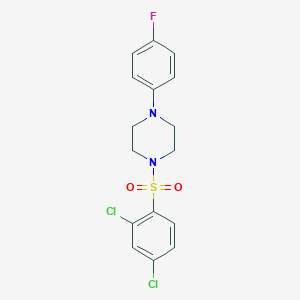
![4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B368759.png)
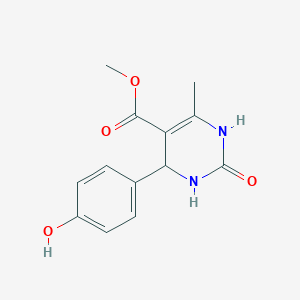
![2-[(3,4,5-Trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B368768.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B368788.png)

